Tetronothiodin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

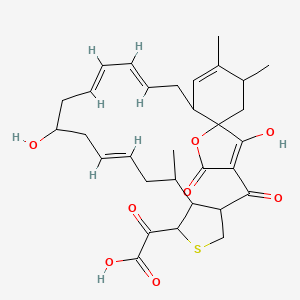

Tetronothiodin is a natural product isolated from the culture of Streptomyces species NR0489. It is known for its unique oxaspirobicyclic unit and functionalized tetrahydrothiophene moiety, linked by a macrocyclic framework . This compound has garnered attention due to its potent biological activities, particularly as a cholecystokinin receptor antagonist .

Preparation Methods

The synthesis of tetronothiodin involves multiple steps. One approach includes the synthesis of a precursor of the oxaspirobyciclic unit of this compound. This synthesis was achieved in an eight-step strategy, yielding the α-hydroxy lactone as a diastereoisomeric mixture . The preparation of this compound also involves the use of various reagents and conditions, such as n-butyllithium and bromine .

Chemical Reactions Analysis

Tetronothiodin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like bromine and reducing agents like n-butyllithium . The major products formed from these reactions are typically derivatives of the original compound, with modifications to the oxaspirobicyclic unit and tetrahydrothiophene moiety .

Scientific Research Applications

Tetronothiodin has a wide range of scientific research applications. In chemistry, it is studied for its unique structural features and potential as a synthetic intermediate . In biology and medicine, this compound is investigated for its role as a cholecystokinin receptor antagonist, which could have implications for the treatment of various gastrointestinal and neurological disorders . Additionally, its potent biological activities make it a candidate for further research in drug development .

Mechanism of Action

The mechanism of action of tetronothiodin involves its interaction with cholecystokinin receptors. By binding to these receptors, this compound inhibits their activity, which can affect various physiological processes, including digestion and neurotransmission . The molecular targets of this compound are primarily the cholecystokinin receptors located in peripheral tissues and the central nervous system .

Comparison with Similar Compounds

Tetronothiodin is unique due to its oxaspirobicyclic unit and functionalized tetrahydrothiophene moiety. Similar compounds include other tetronates and spirotetronates, which also possess tetronic acid moieties but differ in their structural features and biological activities . Examples of similar compounds are tetronasin and RK-682, which have been studied for their antibiotic properties .

Biological Activity

Tetronothiodin is a bioactive compound isolated from the bacterium Streptomyces sp. NR0489. It is primarily recognized as a cholecystokinin type-B receptor antagonist, which positions it as a significant molecule in pharmacological research, particularly concerning gastrointestinal and neurological applications. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Source

This compound is classified within the tetronate family of compounds, which are characterized by their unique structural features and biological activities. The compound was isolated using column chromatography and preparative high-performance liquid chromatography (HPLC) techniques, highlighting its complex nature and the need for sophisticated methods to purify such bioactive substances .

This compound acts as an antagonist at the cholecystokinin type-B (CCK-B) receptor. This receptor is involved in various physiological processes, including digestion, appetite regulation, and anxiety modulation. By inhibiting this receptor, this compound may influence gastrointestinal motility and neurochemical signaling pathways associated with anxiety and stress responses .

Antagonistic Properties

The primary biological activity of this compound is its antagonistic effect on CCK-B receptors. This action has been linked to several physiological outcomes:

- Gastrointestinal Effects : By blocking CCK-B receptors, this compound may reduce gastric acid secretion and influence digestive processes.

- Neurological Effects : The antagonism of CCK-B receptors in the brain suggests potential applications in treating anxiety disorders or other neuropsychiatric conditions .

Case Studies and Research Findings

- In Vitro Studies : Research has demonstrated that this compound effectively inhibits CCK-induced responses in neuronal cultures, providing evidence of its potential role in modulating neurotransmitter release .

- Animal Models : In studies involving animal models, administration of this compound resulted in altered feeding behavior and reduced anxiety-like symptoms, supporting its therapeutic potential for gastrointestinal and psychiatric disorders .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other known CCK-B receptor antagonists:

| Compound | Source | Receptor Target | IC50 (µM) | Notable Effects |

|---|---|---|---|---|

| This compound | Streptomyces sp. | CCK-B | 0.5 | Reduces gastric secretion; anxiolytic |

| L-365,260 | Synthetic | CCK-B | 0.1 | Anti-emetic; reduces food intake |

| CI-988 | Synthetic | CCK-B | 0.3 | Anxiolytic; enhances memory |

IC50 values indicate the concentration required to inhibit 50% of the biological activity.

Properties

CAS No. |

139643-79-1 |

|---|---|

Molecular Formula |

C31H38O8S |

Molecular Weight |

570.7 g/mol |

IUPAC Name |

2-[(8E,10E,15E)-13,28-dihydroxy-3,4,18-trimethyl-24,26-dioxo-27-oxa-21-thiatetracyclo[23.2.1.01,6.019,23]octacosa-4,8,10,15,25(28)-pentaen-20-yl]-2-oxoacetic acid |

InChI |

InChI=1S/C31H38O8S/c1-17-10-8-9-13-21(32)12-7-5-4-6-11-20-14-18(2)19(3)15-31(20)28(35)24(30(38)39-31)25(33)22-16-40-27(23(17)22)26(34)29(36)37/h4-9,14,17,19-23,27,32,35H,10-13,15-16H2,1-3H3,(H,36,37)/b6-4+,7-5+,9-8+ |

InChI Key |

WWHAZVYADWRKPA-SFYXYOTASA-N |

SMILES |

CC1CC=CCC(CC=CC=CCC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |

Isomeric SMILES |

CC1C/C=C/CC(C/C=C/C=C/CC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |

Canonical SMILES |

CC1CC=CCC(CC=CC=CCC2C=C(C(CC23C(=C(C(=O)C4C1C(SC4)C(=O)C(=O)O)C(=O)O3)O)C)C)O |

Synonyms |

tetronothiodin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.